3-(3-Methoxyphenyl)piperidine hydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It is classified as a piperidine derivative, which is a class of compounds known for their diverse biological activities. This compound is particularly noted for its potential therapeutic applications, including its role in drug development and as a biochemical tool in research.
This compound can be synthesized from commercially available starting materials, such as 3-methoxybenzaldehyde and piperidine. It is also accessible through various chemical suppliers and databases, including Benchchem and Santa Cruz Biotechnology, which provide detailed information on its properties and applications .
3-(3-Methoxyphenyl)piperidine hydrochloride falls under the category of organic compounds with a specific focus on heterocycles due to the presence of the piperidine ring. The compound is often utilized in pharmaceutical research due to its potential interactions with biological targets.
The synthesis of 3-(3-Methoxyphenyl)piperidine hydrochloride typically involves several key steps:
The molecular formula of 3-(3-Methoxyphenyl)piperidine hydrochloride is , with a molecular weight of approximately 227.73 g/mol. The structure features a piperidine ring substituted with a methoxyphenyl group at the 3-position.
3-(3-Methoxyphenyl)piperidine hydrochloride can participate in various chemical reactions:
The mechanism of action for 3-(3-Methoxyphenyl)piperidine hydrochloride involves its interaction with specific biological targets such as receptors or enzymes. This interaction can modulate their activity, leading to various pharmacological effects. While detailed mechanisms may vary based on specific applications, it generally involves binding affinity studies and receptor activity modulation .
3-(3-Methoxyphenyl)piperidine hydrochloride has several scientific uses:
The Grignard addition to N-activated pyridinium salts constitutes a foundational route to 3-(3-methoxyphenyl)piperidine precursors. This approach leverages the nucleophilic attack of 3-methoxyphenyl magnesium bromide (generated in situ from 3-bromoanisole) on electrophilic pyridinium species. As demonstrated in a scalable synthesis of 4-arylpiperidines, treatment of N-acylpyridinium salts (e.g., 1) with the aryl Grignard reagent under copper(I) catalysis (CuI, 5-10 mol%) yields 1,4-dihydropyridine intermediates (2) with high regioselectivity [6] [10]. This transformation proceeds via a Cu(I)-mediated transmetallation, enhancing the nucleophilicity of the aryl group and suppressing undesired side reactions. Subsequent catalytic hydrogenation (Pd/C, H₂) saturates the dihydropyridine ring, furnishing the piperidine scaffold (3) while preserving sensitive functional groups like aryl chlorides or nitriles—a critical advantage for downstream derivatization [10].
Table 1: Grignard-Based Synthesis of 3-(3-Methoxyphenyl)piperidine Precursors
Pyridinium Precursor | Catalyst | Reaction Temp (°C) | Dihydropyridine Yield (%) | Piperidine Yield after H₂ (%) |
---|---|---|---|---|
N-Boc-4-cyanopyridinium | CuI (5 mol%) | 0 to RT | 78 | 85 (Pd/C) |
N-Cbz-3-methoxypyridinium | None | -20 | 65 | 72 (PtO₂) |
N-Acetylpyridinium | CuBr (10 mol%) | -30 | 52 | 60 (Rh/C) |
Optimization studies reveal that electronic and steric factors significantly impact efficiency. Electron-deficient pyridinium salts (e.g., N-Boc-4-cyanopyridinium) react faster and in higher yields (78%) compared to electron-neutral analogs (65%). Low temperatures (-30°C to 0°C) minimize over-addition and protonolysis byproducts, while copper catalysis enhances both reaction rate and chemoselectivity, particularly for sterically encumbered substrates [6] [10].
Catalytic hydrogenation of pyridine derivatives provides the most direct route to the saturated piperidine core. 3-(3-Pyridyl)anisole undergoes chemoselective reduction using heterogeneous catalysts under acidic conditions. Platinum oxide (PtO₂, Adams' catalyst) in methanolic HCl (0.34 MPa H₂) achieves near-quantitative conversion (93% isolated yield) to 3-(3-methoxyphenyl)piperidine hydrochloride (4) [6] [9]. The acidic environment protonates the pyridine nitrogen, enhancing substrate adsorption onto the catalyst surface and facilitating stepwise syn-addition of hydrogen. This method tolerates the methoxyaryl substituent but requires careful control of acid stoichiometry to prevent ether cleavage.
Recent advances focus on stereoselective hydrogenation using chiral catalysts. Iridium complexes bearing P,N-ligands (e.g., L1) enable asymmetric reduction of 3-substituted pyridinium salts, affording enantiomerically enriched 3-arylpiperidines. Key to success is an outer-sphere mechanism where chiral environment dictates facial selectivity during hydride transfer to dihydropyridinium intermediates [9]. For cis-disubstituted piperidines, ruthenium nanoparticles on TiO₂ support provide exceptional diastereocontrol (>20:1 dr) under milder conditions (50°C, 2 MPa H₂) than traditional PtO₂ [9].
Table 2: Hydrogenation Methods for Piperidine Ring Synthesis
Substrate | Catalyst System | Conditions | Product | Yield (%) | Selectivity |
---|---|---|---|---|---|
3-(3-Pyridyl)anisole | PtO₂ / HCl / MeOH | 0.34 MPa H₂, RT, 12h | 3-(3-Methoxyphenyl)piperidine·HCl | 93 | N/A |
N-Methyl-3-(3-methoxyphenyl)pyridinium | Ir/(R)-L1 / I₂ | 70°C, 5 MPa H₂, 24h | (S)-3-(3-Methoxyphenyl)-1-methylpiperidine | 88 | 92% ee |
5-Fluoro-3-(3-methoxyphenyl)pyridine | Rh(COD)Cl₂ / Binap | 80°C, 4 MPa H₂, 48h | cis-5-Fluoro-3-(3-methoxyphenyl)piperidine | 76 | >20:1 dr |
Achieving enantiocontrol at C3 of the piperidine ring represents a significant synthetic challenge. Two primary strategies dominate:
Asymmetric Hydrogenation: Iridium(I) complexes ligated by chiral phosphine-oxazoline (PHOX) ligands catalyze the enantioselective hydrogenation of 3-aryl-1,2-dihydropyridines. The tert-butanesulfinamide group serves as a chiral auxiliary, directing trans-addition of hydrogen across the dihydropyridine double bond. Subsequent acidic hydrolysis cleaves the auxiliary, furnishing 3-arylpiperidines with >90% ee. This method was successfully applied to synthesize (R)-3-(3-methoxyphenyl)piperidine, a key intermediate for serotonin reuptake inhibitors [6] [9].
Enantioselective C–H Functionalization: A cutting-edge approach employs dual nickel/photoredox catalysis for decarboxylative arylation. The acetonide-protected 3-hydroxypiperidine (5) undergoes decatungstate (TBADT)-mediated hydrogen atom transfer (HAT) under 390 nm light, generating an α-amino radical (6). A chiral nickel complex (NiCl₂·glyme/(S)-Binap) then couples this radical with aryl bromides via single-electron transmetallation and reductive elimination. Deprotection affords enantioenriched 3-aryl-3-hydroxypiperidines (7) with 85-90% ee. This method bypasses pre-functionalization and enables direct coupling with complex aryl halides (e.g., steroidal derivatives) [4] [9].
The choice between these strategies depends on substrate availability and stereochemical requirements. While asymmetric hydrogenation benefits from established industrial protocols, photoredox C–H functionalization offers superior flexibility for introducing diverse aryl groups at C3.
Final isolation and purification of 3-(3-methoxyphenyl)piperidine hydrochloride dictate both product quality and process scalability. Key methodologies include:
Table 3: Purification Methods for 3-(3-Methoxyphenyl)piperidine Hydrochloride
Method | Conditions | Purity (%) | Yield (%) | Scale Suitability |
---|---|---|---|---|
Recrystallization | EtOH/acetone (9:1), charcoal treatment, slow cooling | 99.5 | 85-90 | Pilot plant (kg) |
Chiral Resolution (DBTA) | EtOH/H₂O, 2 cycles | 98 (ee) | 30 (per cycle) | Lab (10-100 g) |
Preparative HPLC | C18, H₂O/MeCN + 0.1% NH₄OAc, 20 mL/min | 99.9 | 70 | Research (mg-g) |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: